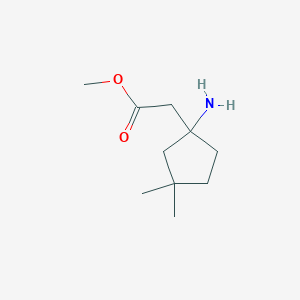![molecular formula C10H17NO2 B13325841 Methyl 4-(aminomethyl)bicyclo[2.2.1]heptane-1-carboxylate](/img/structure/B13325841.png)
Methyl 4-(aminomethyl)bicyclo[2.2.1]heptane-1-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 4-(aminomethyl)bicyclo[2.2.1]heptane-1-carboxylate: is a bicyclic compound with a unique structure that makes it an interesting subject for various chemical and biological studies. This compound is known for its stability and reactivity, which are attributed to its bicyclo[2.2.1]heptane framework. It is often used in synthetic organic chemistry due to its potential to undergo a variety of chemical reactions.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-(aminomethyl)bicyclo[2.2.1]heptane-1-carboxylate can be achieved through an organocatalytic formal [4 + 2] cycloaddition reaction. This method allows for the rapid and enantioselective formation of the bicyclo[2.2.1]heptane framework from simple starting materials under mild conditions . The reaction typically involves the use of a chiral organocatalyst to ensure high enantioselectivity.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions: Methyl 4-(aminomethyl)bicyclo[2.2.1]heptane-1-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used under basic conditions.
Major Products:
Oxidation: Nitro or nitroso derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
Chemistry: In synthetic organic chemistry, this compound is used as a building block for the synthesis of more complex molecules
Biology: In biological research, Methyl 4-(aminomethyl)bicyclo[2.2.1]heptane-1-carboxylate can be used as a probe to study enzyme-substrate interactions due to its stable and rigid structure.
Medicine: This compound has potential applications in medicinal chemistry as a scaffold for the development of new drugs. Its stability and reactivity make it a suitable candidate for drug design and development.
Industry: In the industrial sector, this compound can be used in the production of polymers and other materials with unique properties. Its bicyclic structure imparts rigidity and stability to the resulting materials.
作用机制
The mechanism by which Methyl 4-(aminomethyl)bicyclo[2.2.1]heptane-1-carboxylate exerts its effects depends on the specific application. In chemical reactions, its bicyclic structure provides a stable framework that can undergo various transformations. In biological systems, it can interact with enzymes and other proteins, potentially inhibiting or modifying their activity. The exact molecular targets and pathways involved would depend on the specific context of its use.
相似化合物的比较
- Methyl 4-aminobicyclo[2.2.1]heptane-1-carboxylate
- Bicyclo[2.2.1]heptane, 2-methyl-, exo-
Uniqueness: Methyl 4-(aminomethyl)bicyclo[2.2.1]heptane-1-carboxylate is unique due to the presence of the aminomethyl group, which provides additional reactivity and potential for functionalization compared to other similar compounds. This makes it a versatile building block in synthetic chemistry and a valuable tool in various research applications .
属性
IUPAC Name |
methyl 4-(aminomethyl)bicyclo[2.2.1]heptane-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO2/c1-13-8(12)10-4-2-9(6-10,7-11)3-5-10/h2-7,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTRWXPNPIPVMMK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C12CCC(C1)(CC2)CN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
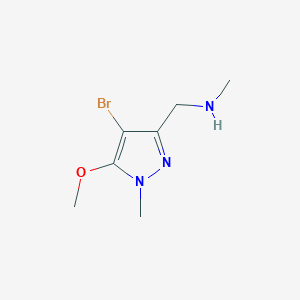
![5-Bromo-3-tert-butylimidazo[2,1-b][1,3]thiazole](/img/structure/B13325770.png)

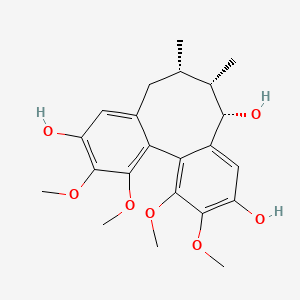
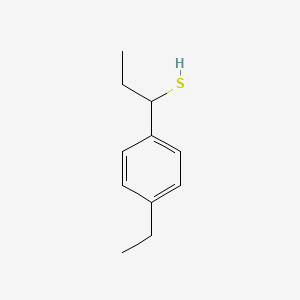
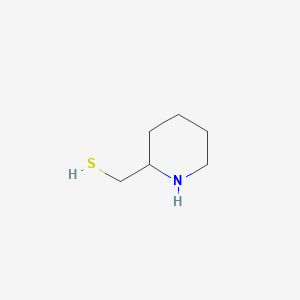

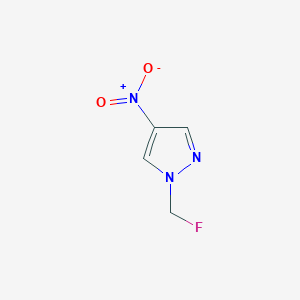
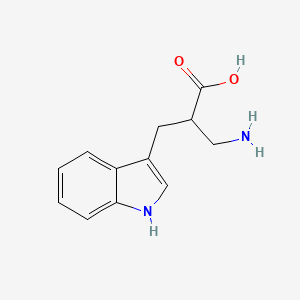
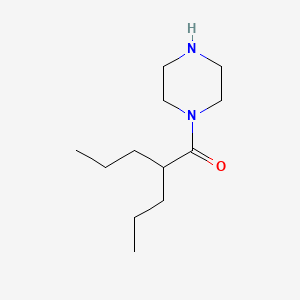
![Benzyl 3-(5,8-dichloroimidazo[1,5-a]pyrazin-3-yl)piperidine-1-carboxylate](/img/structure/B13325823.png)
